N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 g/mol. This compound has shown potential in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves the reaction of N-methyl-N-phenylamine with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with tetrahydrothiophen-3-ol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrothiophen-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the tetrahydrothiophen-3-yl group intact.
Substitution: New compounds with different substituents replacing the tetrahydrothiophen-3-yl group.
Scientific Research Applications
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells, potentially modulating biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)pyridine
- N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)benzamide
Uniqueness
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(13-6-3-2-4-7-13)17(20)15-8-5-10-18-16(15)21-14-9-11-22-12-14/h2-8,10,14H,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRDXQDIJOHEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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